molecular formula C25H22ClFN4S B4659395 N,N-dibenzyl-N'-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4659395
M. Wt: 465.0 g/mol
InChI Key: KYRFXKRRBWTFQZ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a research compound with a molecular formula of C25H21Cl2FN4S and a molecular weight of 499.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of appropriate benzyl halides with thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives.

Scientific Research Applications

N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea: Similar structure with a different fluorine position.

    N,N-dibenzyl-N’-[1-(2-chloro-6-fluorophenyl)-1H-pyrazol-3-yl]thiourea: Similar structure with a different phenyl group.

Uniqueness

N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the benzyl group adds to its distinct chemical properties.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4S/c26-22-12-7-13-23(27)21(22)18-31-15-14-24(29-31)28-25(32)30(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRFXKRRBWTFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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